Comparative PDGFR and Insulin Receptor Inhibition: SU4984 vs. SU5402
SU4984 demonstrates substantially broader secondary kinase inhibition compared to its close structural analog SU5402. While both compounds share an identical 3-benzylideneindolin-2-one core and equivalent FGFR1 inhibitory potency (IC50 = 10–20 μM with 1 mM ATP), SU4984 strongly inhibits tyrosine phosphorylation of both PDGF receptor and insulin receptor . In direct contrast, SU5402 acts only as a weak inhibitor of PDGFR and does not inhibit insulin receptor phosphorylation at all .
| Evidence Dimension | Kinase inhibition profile: PDGFR and insulin receptor tyrosine phosphorylation |
|---|---|
| Target Compound Data | SU4984: Inhibits both PDGFR and insulin receptor phosphorylation |
| Comparator Or Baseline | SU5402: Only weak inhibition of PDGFR; no inhibition of insulin receptor phosphorylation |
| Quantified Difference | Qualitative yes/no differential for insulin receptor inhibition; PDGFR inhibition categorized as 'strong' vs. 'weak' |
| Conditions | Commercial vendor technical datasheet comparative statement (Sigma-Aldrich/Merck) |
Why This Matters
This selectivity difference dictates that SU4984, not SU5402, must be used when investigating crosstalk between FGFR1, PDGFR, and insulin receptor pathways or when PDGFR/insulin receptor co-inhibition is an intentional experimental variable rather than a confounding factor.
